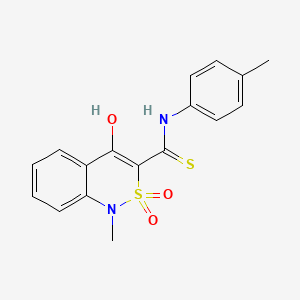

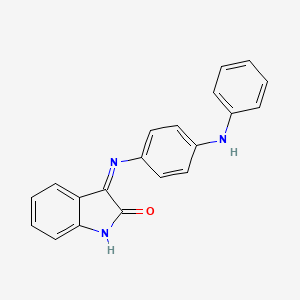

![molecular formula C9H10BrN3O2S B1417597 [(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea CAS No. 477848-19-4](/img/structure/B1417597.png)

[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N′-[(4-hydroxy-3-methoxyphenyl)methylidene] 2-aminobenzohydrazide (H-AHMB) was performed by condensing O-vanillin with 2-aminobenzohydrazide . The compound H-AHMB was characterized by FTIR, high resolution ESI (+) mass spectral analysis, 1 H and 13 C-NMR .Molecular Structure Analysis

The compound H-AHMB was crystallized in orthorhombic Pbca space group and studied for single crystal diffraction analysis . Hirshfeld surface analysis was also carried out for identifying short interatomic interactions .Chemical Reactions Analysis

The metal complexes [M (AHMB)n] where M = Co (II), Ni (II), Cu (II) and Zn (II) were prepared from metal chlorides and H-AHMB ligand . The bonding was unambiguously assigned using FTIR and UV/vis analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 3-Bromo-2-hydroxy-5-methoxybenzaldehyde has a density of 1.7±0.1 g/cm3, boiling point of 272.9±35.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C .科学的研究の応用

Anti-Inflammatory Screening and Molecular Docking Studies

Thiourea derivatives, including compounds similar in structure to [(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea, have shown promise in anti-inflammatory applications. Molecular docking studies have been conducted to analyze the interactions of synthesized thiourea derivatives with active sites of COX-1, COX-2, and 5-LOX enzymes, which are crucial in inflammation pathways. These studies suggest that certain structural features of thiourea derivatives contribute significantly to their binding potential and interaction strength with target proteins, leading to potential anti-inflammatory properties (Nikolic, Mijajlovic, & Nedeljković, 2022).

Coordination Chemistry and Chemosensing

Thiourea derivatives have been extensively studied for their coordination chemistry with selected metals (Cu, Ag, Au) and their applications as chemosensors. These compounds can form coordination complexes with metals, which are useful in various biological and medicinal applications. Additionally, thiourea derivatives have been explored for their potential in analytical chemistry, particularly as chemosensors for detecting anions and cations in environmental and biological samples. The versatility of these compounds in forming metal complexes and acting as sensitive chemosensors highlights their significant potential in pharmaceutical chemistry and environmental monitoring (Khan, Khan, Gul, & Muhammad, 2020).

Radioprotective Effects in Biological Systems

Research has also explored the radioprotective effects of novel thiourea compounds, including their influence on the development of plants such as peas (Pisum sativum L.) under gamma-ray exposure. Some thiourea compounds have demonstrated a capacity to reduce the chromosome aberrations induced by radiation, increase the survival rate of irradiated plants, and even enhance certain growth parameters. This suggests potential applications of thiourea derivatives in protecting biological systems against the harmful effects of radiation, which could have implications for agriculture and possibly for human radioprotection in medical contexts (Mehandjiev, Kosturkova, Vassilev, & Noveva, 2002).

将来の方向性

特性

IUPAC Name |

[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O2S/c1-15-6-2-5(4-12-13-9(11)16)8(14)7(10)3-6/h2-4,14H,1H3,(H3,11,13,16)/b12-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXMFGLNGKNABH-UUILKARUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)O)C=NNC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)Br)O)/C=N/NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

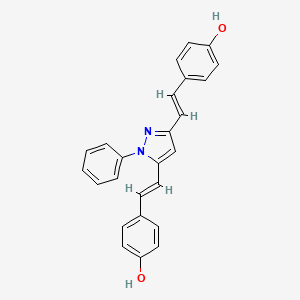

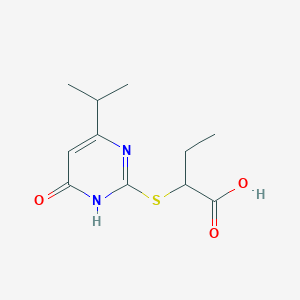

![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/structure/B1417517.png)

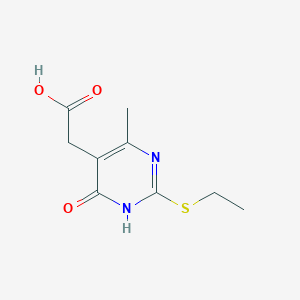

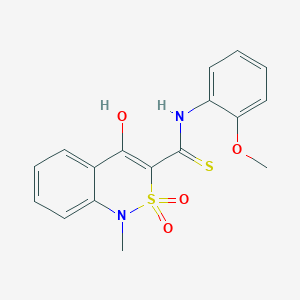

![5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417522.png)

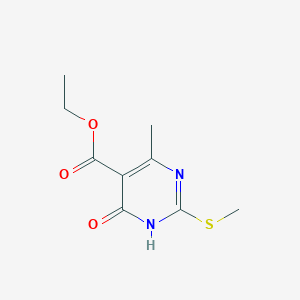

![methyl (E)-4-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]-2-butenoate](/img/structure/B1417523.png)

![7-(4-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417524.png)

![Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1417526.png)

![6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B1417529.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)